3-(Oxiran-2-yl)oxetan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

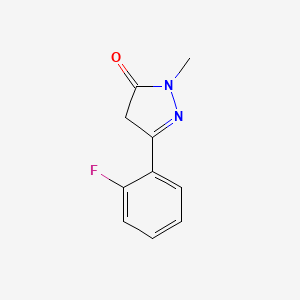

“3-(Oxiran-2-yl)oxetan-3-ol” is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “3-(Oxiran-2-yl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The InChI code for “3-(Oxiran-2-yl)oxetan-3-ol” is 1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-(Oxiran-2-yl)oxetan-3-ol” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, vapor pressure, density, etc., are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

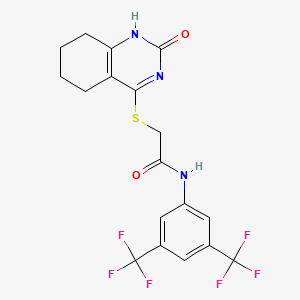

Synthesis of New Oxetane Derivatives

“3-(Oxiran-2-yl)oxetan-3-ol” is used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .

Formation of β-Hydroxy Esters

This compound is used in the formation of β-hydroxy esters . Terminal epoxides are versatile substrates in organic synthesis because of their ability to undergo ring opening reactions under the action of various nucleophiles . The reaction of carboxylic acids with terminal epoxides provides a convenient synthetic approach to 1,2-diol monoesters .

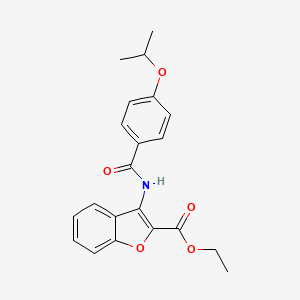

Synthesis of Natural Products, Pharmaceuticals, and Fragrances

Many β-hydroxy esters, which can be synthesized using “3-(Oxiran-2-yl)oxetan-3-ol”, are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .

Preparation of Oxetan-3-ol

“3-(Oxiran-2-yl)oxetan-3-ol” can be prepared efficiently in a good yield from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .

Wirkmechanismus

Target of Action

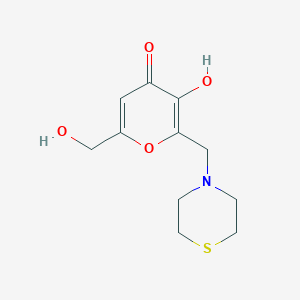

Oxetanes, in general, are known to interact with various biological targets due to their unique structural properties .

Mode of Action

The mode of action of 3-(Oxiran-2-yl)oxetan-3-ol involves its interaction with these targets, leading to changes in their function. The specific interactions and resulting changes depend on the nature of the target and the biochemical context .

Biochemical Pathways

Oxetanes are known to participate in various biochemical reactions due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Oxiran-2-yl)oxetan-3-ol . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.

Eigenschaften

IUPAC Name |

3-(oxiran-2-yl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCVDPBNOOWTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)